1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one
Description
1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is a halogenated acetophenone derivative featuring a chloromethoxy substituent at the 2-position and a fluorine atom at the 5-position of the phenyl ring.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)-5-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-6(12)8-4-7(11)2-3-9(8)13-5-10/h2-4H,5H2,1H3 |
InChI Key |
HJWNRNQZYZFDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one typically involves the reaction of 2-(chloromethoxy)-5-fluorobenzene with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed:
Substitution: Formation of 1-[2-(Methoxymethoxy)-5-fluorophenyl]ethan-1-one.
Reduction: Formation of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethanol.
Oxidation: Formation of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethanoic acid.
Scientific Research Applications
1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects : The chloromethoxy group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (methoxy) effects, which may influence its reactivity in electrophilic aromatic substitution or coupling reactions. This contrasts with ethoxy (electron-donating) or pyridinyloxy (polar, heteroaromatic) substituents in analogs .
- Molecular Weight and Polarity: Compounds with bulkier substituents (e.g., 4-chlorophenoxy) exhibit higher molecular weights and reduced solubility in nonpolar solvents compared to simpler derivatives like the ethoxy analog .
Biological Activity
1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloromethoxy group and a fluorophenyl moiety attached to an ethanone backbone. Its molecular formula is with a molecular weight of approximately 216.64 g/mol. The unique combination of functional groups enhances its electrophilic character, making it suitable for various chemical transformations and potential interactions with biological targets.
Biological Activity Overview
Research indicates that 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one exhibits significant biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. Preliminary studies suggest that the compound may interact with biological macromolecules, influencing enzyme activity and receptor binding due to the effects of its substituents.
The proposed mechanism of action involves modulation of enzyme activity or receptor binding, which is attributed to the influence of the chloromethoxy and fluorine substituents on binding affinity. Such interactions are crucial for understanding how this compound may exert its therapeutic effects.
In Vitro Studies
Several studies have investigated the biological activity of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one through in vitro assays. The following table summarizes key findings regarding its bioactivity:
Case Studies
- Anti-inflammatory Effects : In a study exploring its anti-inflammatory properties, 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one was found to significantly reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Activity : Another investigation highlighted its antimicrobial efficacy, where the compound displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting utility in treating infections caused by resistant strains .
- Cytotoxic Potential : A recent study assessed the cytotoxic effects on breast cancer cell lines, revealing that the compound induced apoptosis via caspase pathways, thus marking it as a candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
